4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid
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Overview
Description
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is a complex organic compound with the molecular formula C19H27N3O4 and a molecular weight of 361.44 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a Boc-protected azetidine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. One common synthetic route includes the following steps:
Preparation of 1-Boc-3-azetidinyl: This involves the reaction of azetidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of 4-(1-Boc-3-azetidinyl)piperazine: The Boc-protected azetidine is then reacted with piperazine under controlled conditions to form the desired intermediate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine group can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.
Scientific Research Applications
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine ring and the azetidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The Boc group, when removed, exposes a reactive amine that can further interact with biological molecules .
Comparison with Similar Compounds
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid can be compared with similar compounds such as:
1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester: This compound also contains a Boc-protected azetidine group but is linked to a pyrazole ring instead of a piperazine and benzoic acid.
tert-Butyl 3-(4-piperidinyl)azetidine-1-carboxylate: Similar in structure, this compound features a piperidine ring instead of a piperazine ring.
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(25)22-12-16(13-22)21-10-8-20(9-11-21)15-6-4-14(5-7-15)17(23)24/h4-7,16H,8-13H2,1-3H3,(H,23,24) |
InChI Key |
JSAGQMGFGYSPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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